Superior Pharmacokinetic Profile While Retaining Potency vs. Phenolic 4-Position Analogs
In a direct head-to-head comparison within a 2,4-dianilinopyrimidine Lck inhibitor series, compounds bearing a phenolic 2-methyl-5-hydroxyaniline substituent at the 4-position exhibited potent enzyme inhibition but suffered from poor oral pharmacokinetic properties. Replacement of this phenolic group with 4-methyl-1H-indazol-5-amine (designated 4-amino(5-methyl-1H-indazole)) yielded compounds with comparable enzyme potency and improved pharmacokinetic properties [1].
| Evidence Dimension | Pharmacokinetic improvement while maintaining enzyme potency |
|---|---|
| Target Compound Data | Comparable enzyme potency (relative to phenolic comparator) |
| Comparator Or Baseline | 2-methyl-5-hydroxyaniline (phenolic) substituent: potent Lck inhibition but poor oral PK |
| Quantified Difference | Improved pharmacokinetic properties (qualitative improvement reported; specific PK parameters not disclosed in abstract) |
| Conditions | Lck tyrosine kinase enzyme assay; 2,4-dianilinopyrimidine scaffold; oral pharmacokinetic evaluation |
Why This Matters
This substitution enables advancement of lead compounds that would otherwise fail due to poor oral bioavailability, making this building block critical for programs requiring in vivo efficacy.
- [1] Bamborough, P., Angell, R. M., Bhamra, I., Brown, D., Bull, J., Christopher, J. A., ... & Sims, M. J. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363–4368. View Source
